1-((4-Chlorophenyl)acetyl)piperidine-4-carboxylic acid

Descripción general

Descripción

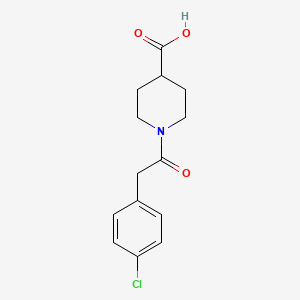

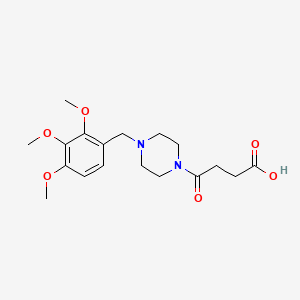

“1-((4-Chlorophenyl)acetyl)piperidine-4-carboxylic acid” is a chemical compound with the IUPAC name 1-[(4-chlorophenyl)acetyl]-4-piperidinecarboxylic acid . It has a molecular weight of 281.74 . The compound is related to isonipecotic acid, a heterocyclic compound that acts as a GABA A receptor partial agonist .

Molecular Structure Analysis

The molecular structure of “1-((4-Chlorophenyl)acetyl)piperidine-4-carboxylic acid” consists of a piperidine ring attached to a carboxylic acid moiety and a (4-chlorophenyl)acetyl group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Aplicaciones Científicas De Investigación

Role in Drug Design

Piperidines, including our compound of interest, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .

Antiviral Applications

Piperidine derivatives have shown potential as antiviral agents . The specific antiviral applications of “1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid” are still under investigation.

Antimalarial Applications

Piperidine derivatives are also being utilized as antimalarial agents . The specific antimalarial applications of “1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid” are still under investigation.

Antimicrobial and Antifungal Applications

Piperidine derivatives have shown potential as antimicrobial and antifungal agents . The specific antimicrobial and antifungal applications of “1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid” are still under investigation.

Antihypertension Applications

Piperidine derivatives are being utilized as antihypertension agents . The specific antihypertension applications of “1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid” are still under investigation.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have shown potential as analgesic and anti-inflammatory agents . The specific analgesic and anti-inflammatory applications of “1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid” are still under investigation.

Antipsychotic Applications

Piperidine derivatives are being utilized as antipsychotic agents . The specific antipsychotic applications of “1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid” are still under investigation.

Mecanismo De Acción

Target of Action

It is noted to be a potent antiviral agent .

Mode of Action

The compound is a structural analog of the amino acid 1,4-dihydropyridine . It has been shown to inhibit the replication of many viruses, including alphaviruses (e.g., Venezuelan equine encephalitis virus) and human immunodeficiency virus .

Biochemical Pathways

Given its antiviral activity, it likely interacts with viral replication pathways .

Pharmacokinetics

1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid is metabolized primarily through oxidation by cytochrome P450 enzymes or conjugation with glucuronic acid . These metabolic pathways can impact the bioavailability of the compound.

Result of Action

The compound has been shown to protect against infections in humans caused by alphaviruses and some other viruses . This suggests that it has a significant impact at the molecular and cellular level, likely inhibiting viral replication.

Propiedades

IUPAC Name |

1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3/c15-12-3-1-10(2-4-12)9-13(17)16-7-5-11(6-8-16)14(18)19/h1-4,11H,5-9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHDGQPNBDNMPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Chlorophenyl)acetyl)piperidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(2-{[(2-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B3071331.png)

![N-Methyl-3-[(1-phenylethyl)amino]propanamide](/img/structure/B3071332.png)

![1-[(2-Methoxyphenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B3071398.png)

![3-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3071419.png)

![1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071426.png)